molecular formula C15H14N2O2S B2871177 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 890960-40-4

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B2871177
CAS No.: 890960-40-4
M. Wt: 286.35
InChI Key: QNERGWIUUXSAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative intended for research and development purposes exclusively. This compound features a benzothiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates methoxy substituents on the benzothiazole ring and the N-aryl group, which can significantly influence its physicochemical properties and biological interactions. Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are extensively investigated in oncology research for their antiproliferative properties . This compound serves as a key intermediate for researchers designing and synthesizing novel small molecules targeting enzymatic pathways implicated in cancer. Such pathways often include the PI3K/AKT/mTOR signaling axis, a frequently dysregulated network in various cancers . The structural motifs present in this amine make it a valuable building block for constructing more complex molecules intended to inhibit specific kinase targets, such as CDK2, Akt, mTOR, and p42/44 MAPK, which are crucial for cell cycle progression and survival . Researchers utilize this compound in hit-to-lead optimization campaigns, exploring structure-activity relationships (SAR) to enhance potency and selectivity. Applications: • Intermediate in organic synthesis and medicinal chemistry. • Building block for the development of kinase inhibitors. • Scaffold for anticancer drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-11-5-3-4-10(8-11)16-15-17-13-9-12(19-2)6-7-14(13)20-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNERGWIUUXSAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 5-methoxy-2-aminobenzothiazole with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of microbial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazol-2-Amine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Properties/Applications References
5-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine C₁₅H₁₄N₂O₂S 5-OCH₃ (benzothiazole), 3-OCH₃ (phenyl) 286.35 Potential electronic modulation via methoxy groups; uncharacterized bioactivity
6-Ethoxy-1,3-benzothiazol-2-amine C₉H₁₀N₂OS 6-OCH₂CH₃ (benzothiazole) 194.25 Intermediate in synthesis of bioactivatable compounds (e.g., antiproliferative agents)
N-(3-Ethylphenyl)-1,3-benzothiazol-2-amine C₁₅H₁₄N₂S 3-CH₂CH₃ (phenyl) 254.35 Enhanced steric hindrance; potential for coordination chemistry due to sulfur atom
5-Methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine C₁₅H₁₄N₃OS 5-OCH₃ (benzothiazole), pyridin-2-ylmethyl 292.36 Pyridine moiety introduces basicity; possible solubility in acidic conditions
5-(3-(Benzyloxy)phenyl)thiazol-2-amine C₁₆H₁₄N₂OS Thiazole core, 3-OCH₂C₆H₅ (phenyl) 282.36 Benzyloxy group may improve lipophilicity; thiazole core differs in electronic properties

Key Comparative Analysis

Substituent Effects on Electronic Properties :

  • Methoxy groups (electron-donating) in the target compound and its pyridinyl analog () may enhance resonance stabilization compared to ethoxy () or ethyl () substituents.
  • The thiazole derivative () lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation and altering electronic behavior.

Solubility and Reactivity: The 3-methoxyphenyl group in the target compound likely improves aqueous solubility relative to the ethylphenyl analog (), which has higher hydrophobicity.

Biological Relevance: While the target compound lacks direct bioactivity data, analogs like the 6-ethoxy derivative () are intermediates in synthesizing antiproliferative agents.

Synthetic Accessibility: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, the 6-ethoxy derivative () was prepared using 2-aminobenzothiazole and ethylating agents, whereas the pyridinylmethyl analog () likely involves reductive amination.

Biological Activity

5-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

5-Methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine has demonstrated a range of biological activities, notably:

  • Antimicrobial Properties : Studies have indicated that the compound possesses antimicrobial activity against various bacterial strains.
  • Antifungal Activity : It has also shown effectiveness against certain fungal pathogens.
  • Anticancer Properties : The compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .

The mechanism by which 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets and biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects .
  • Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways that affect cell survival and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values in the micromolar range, indicating strong antiproliferative effects .
Cell LineIC50 Value (µM)Reference
CEM-1310.38
MCF-70.65
U-9372.41

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties:

  • Bacterial Strains : Effective against common pathogens such as E. coli and Staphylococcus aureus.
  • Fungal Strains : Demonstrated inhibitory effects on Candida albicans and other fungal pathogens .

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted by Hofer et al. (2017) reported that derivatives of benzothiazole, including 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine, showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study utilized flow cytometry to confirm that these compounds induced apoptosis in cancer cells through activation of the p53 pathway .
  • Antimicrobial Efficacy :
    Another study investigated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates. The results indicated that 5-methoxy-N-(3-methoxyphenyl)-1,3-benzothiazol-2-amine had significant activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

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